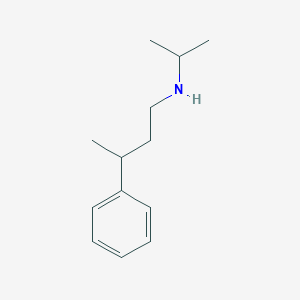

(3-Phenylbutyl)(propan-2-yl)amine

Descripción

Propiedades

IUPAC Name |

3-phenyl-N-propan-2-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)14-10-9-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHCHPVTEGLGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (3-Phenylbutyl)(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the formation of the primary amine . Another method involves the reductive amination of aldehydes or ketones with amines, using reducing agents such as sodium cyanoborohydride (NaBH3CN) to selectively reduce imines to amines .

Industrial Production Methods

Industrial production of (3-Phenylbutyl)(propan-2-yl)amine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions may vary depending on the desired scale and application, but they generally follow the principles of nucleophilic substitution and reductive amination.

Análisis De Reacciones Químicas

Types of Reactions

(3-Phenylbutyl)(propan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert imines or nitriles back to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Nucleophiles: Such as alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction typically produces primary or secondary amines.

Aplicaciones Científicas De Investigación

(3-Phenylbutyl)(propan-2-yl)amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3-Phenylbutyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-(3-Phenylbutyl)piperidine Derivatives

Compounds featuring the 1-(3-phenylbutyl)piperidine group (e.g., RC-33 analogs) share structural similarities with (3-phenylbutyl)(propan-2-yl)amine. Docking studies reveal that these derivatives exhibit RMSD values < 2 Å when aligned with the reference ligand RC-33, indicating conserved binding orientations. However, substitutions at the piperidine ring (e.g., hydrophobic groups at position 4) increase RMSD values (>4 Å) due to reorientation of the 3-phenylbutyl group toward helices α4/α5 in S1R. Despite this, the amine group maintains a salt bridge with Glu172, a key pharmacophore feature .

Key Differences :

- Steric Effects : Bulkier substituents on piperidine (e.g., cyclohexyl) force the 3-phenylbutyl group into alternative hydrophobic pockets, reducing binding predictability.

Pyrrolidine Pentamine Derivatives

A pyrrolidine pentamine scaffold with a 3-phenylbutyl substituent (e.g., compound 2700.001 ) demonstrated enhanced binding affinity due to synergistic interactions between the phenyl group and hydrophobic receptor regions. Truncation of the 3-phenylbutyl moiety reduced potency by 80%, highlighting its critical role .

Comparison :

- Hydrophobic Interactions : Both compounds rely on the 3-phenylbutyl group for target engagement, but the pentamine scaffold allows for multi-site binding.

- Synthetic Complexity : The pyrrolidine derivative requires additional synthetic steps compared to the simpler secondary amine structure of (3-phenylbutyl)(propan-2-yl)amine.

Positional Isomers and Substituted Analogs

4-Phenylbutan-2-amine

This positional isomer shifts the phenyl group to the terminal position of the butyl chain.

(3-Bromophenyl)methylamine

The introduction of a bromine atom on the phenyl ring (logP = 3.1) increases lipophilicity compared to the unsubstituted (3-phenylbutyl)(propan-2-yl)amine (logP ≈ 2.8). This enhances membrane permeability but may introduce toxicity risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* |

|---|---|---|---|---|

| (3-Phenylbutyl)(propan-2-yl)amine | C₁₃H₂₁N | 191.32 | 3-Phenylbutyl, isopropyl amine | ~2.8 |

| 1-(3-Phenylbutyl)piperidine | C₁₅H₂₁N | 215.34 | Piperidine ring | ~3.2 |

| 4-Phenylbutan-2-amine | C₁₀H₁₅N | 149.24 | Terminal phenyl | ~2.1 |

| (3-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | 3-Bromo substitution | 3.1 |

*Estimated using fragment-based methods.

Table 2: Pharmacological and Binding Data

Actividad Biológica

(3-Phenylbutyl)(propan-2-yl)amine, also known as PBA, is a compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of PBA, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Overview

- Molecular Formula : C13H21N

- Molecular Weight : 191.31 g/mol

- CAS Number : 200885-80-9

PBA is characterized by its unique structure, which enables specific interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.

PBA primarily interacts with trypsin-1 and trypsin-2 , two serine proteases crucial in various biochemical pathways. The compound may modulate the activity of these enzymes, leading to alterations in protein digestion and signaling pathways. The mechanism involves:

- Binding to Enzymatic Sites : PBA binds to the active sites of trypsins, inhibiting their proteolytic activity.

- Induction of Apoptosis : By modulating enzyme activity, PBA can influence cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

PBA has been investigated for its antimicrobial properties, showing effectiveness against various pathogens:

- Antibacterial Activity : Studies indicate that PBA exhibits significant antibacterial effects against Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Research has highlighted PBA's potential as an anticancer agent:

- Cell Proliferation Inhibition : In vitro studies suggest that PBA can inhibit the growth of cancer cells by inducing apoptosis through its action on proteolytic enzymes .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of PBA:

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthetic derivatives related to PBA. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations, positioning them as promising candidates for further development in treating infections caused by resistant strains .

Q & A

Q. What are the primary synthetic routes for (3-Phenylbutyl)(propan-2-yl)amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-phenylbutyl halides with isopropylamine under basic conditions (e.g., K₂CO₃ in THF) yields the target amine . Temperature control (60–80°C) and solvent polarity (DMF for polar intermediates) are critical for optimizing yield. Catalytic hydrogenation (H₂/Pd-C) can reduce imine intermediates in reductive amination .

Q. Table 1: Synthesis Optimization Parameters

| Method | Reagents/Conditions | Solvent | Yield Range | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Phenylbutyl bromide, iPrNH₂, K₂CO₃ | THF | 60–75% | |

| Reductive Amination | 3-Phenylbutanal, iPrNH₂, NaBH₄ | MeOH | 50–65% |

Q. How can structural characterization of (3-Phenylbutyl)(propan-2-yl)amine be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies protons (δ 1.0–1.2 ppm for isopropyl CH₃; δ 2.6–3.0 ppm for N-CH₂) and carbons (e.g., aromatic C at 125–140 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 204.2 for C₁₃H₂₁N) .

- X-ray Crystallography : SHELXL refines crystal structures (e.g., C–N bond length ~1.45 Å) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of (3-Phenylbutyl)(propan-2-yl)amine across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor agonism) may arise from stereochemical differences or assay conditions. Validate via:

Q. How does stereochemistry influence (3-Phenylbutyl)(propan-2-yl)amine’s interaction with biological targets?

- Methodological Answer : The R- and S-enantiomers may exhibit divergent binding affinities. For example:

Q. What computational approaches address challenges in modeling the compound’s pharmacokinetics?

- Methodological Answer : Use QSAR models and molecular dynamics (MD) simulations to predict:

- Lipophilicity : LogP calculations (e.g., XLogP3 ~3.2) .

- Metabolism : CYP450 interaction via docking (e.g., CYP2D6 active site) .

- Blood-Brain Barrier Penetration : MD simulations of passive diffusion .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s antimicrobial efficacy?

- Methodological Answer : Variations in microbial strains, culture media, or compound purity (e.g., ≤95% purity reduces activity). Mitigate by:

- Standardized MIC Assays : Use CLSI guidelines with ATCC strains .

- HPLC-Purity Verification : Ensure ≥98% purity via reverse-phase C18 columns .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.